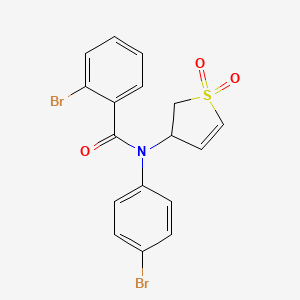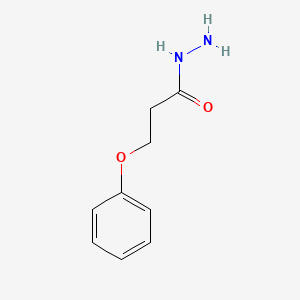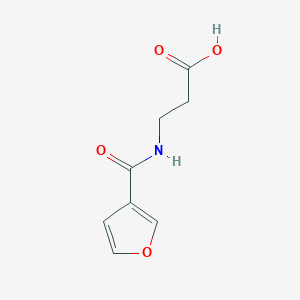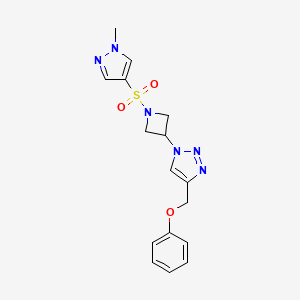
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for research on 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. Some of these include:
1. Further exploration of its mechanism of action and identification of its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential as a therapeutic agent in other diseases such as neurodegenerative disorders and viral infections.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties for the development of safe and effective dosage forms.
5. Exploration of its potential as a diagnostic tool for the detection and monitoring of certain diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action and biochemical and physiological effects are still being explored, and there is a need for further research to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves a multi-step procedure. The starting material for the synthesis is 4-bromoaniline, which is subjected to a series of reactions such as bromination, acylation, and cyclization to yield the final product.
Scientific Research Applications
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
2-bromo-N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBDPTGHBXLPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)



![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)



![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)

